2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic and anesthetic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Substitution Reactions: The phenethyl and methoxy groups are introduced through substitution reactions.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Potential analgesic or anesthetic properties.
Industry: Could be used in the development of pharmaceuticals or other chemical products.
Wirkmechanismus
The mechanism of action for this compound would depend on its interaction with biological targets:
Molecular Targets: It may interact with receptors in the nervous system, such as opioid receptors.
Pathways Involved: The compound could modulate pain pathways or neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: Another piperidine derivative with potent analgesic properties.
Loperamide: A piperidine derivative used to treat diarrhea.
Uniqueness
2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride may have unique properties due to its specific substitution pattern and functional groups, which could influence its pharmacological profile and chemical reactivity.
Eigenschaften
Molekularformel |
C23H31ClN2O3 |
---|---|
Molekulargewicht |
419.0 g/mol |
IUPAC-Name |
2-methoxy-N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C23H30N2O3.ClH/c1-27-18-23(26)25(20-8-10-22(28-2)11-9-20)21-13-16-24(17-14-21)15-12-19-6-4-3-5-7-19;/h3-11,21H,12-18H2,1-2H3;1H |
InChI-Schlüssel |
JMMQEYSVKUYOMY-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.